molecular formula C19H31N3O4S B7013637 N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide

N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide

Cat. No.: B7013637
M. Wt: 397.5 g/mol
InChI Key: IHYVVTYODMAJBS-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a sulfamoylphenyl group, a methoxy group, and a tetramethylazepane ring.

Properties

IUPAC Name

N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-18(2)8-9-22(13-19(3,4)12-18)17(23)21-11-14-6-7-15(26-5)16(10-14)27(20,24)25/h6-7,10H,8-9,11-13H2,1-5H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYVVTYODMAJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC(C1)(C)C)C(=O)NCC2=CC(=C(C=C2)OC)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:

    Formation of the Sulfamoylphenyl Intermediate: The initial step involves the sulfonation of 4-methoxybenzyl chloride to introduce the sulfamoyl group. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.

    Azepane Ring Formation: The next step involves the formation of the azepane ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Coupling Reaction: The final step involves coupling the sulfamoylphenyl intermediate with the azepane ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-aminobenzyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The methoxy group can enhance binding affinity through hydrophobic interactions, while the azepane ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-sulfamoylphenyl)acetamide
  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-methoxybenzyl)-2-(methylamino)acetamide

Uniqueness

Compared to similar compounds, N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its tetramethylazepane ring, which provides enhanced stability and specificity in its interactions with molecular targets. This structural feature can lead to improved pharmacological properties and reduced off-target effects.

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